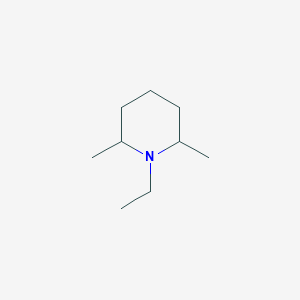

Piperidine, 1-ethyl-2,6-dimethyl

Beschreibung

Piperidine, 1-ethyl-2,6-dimethyl, is a six-membered heterocyclic amine with an ethyl substituent at the 1-position and methyl groups at the 2- and 6-positions. The substitution pattern on the piperidine ring significantly influences its physicochemical properties and biological activity. For instance, the ethyl group at position 1 enhances lipophilicity, while the methyl groups at positions 2 and 6 may sterically hinder interactions with enzymatic targets or modulate electronic effects .

Eigenschaften

IUPAC Name |

1-ethyl-2,6-dimethylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-4-10-8(2)6-5-7-9(10)3/h8-9H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVDCTBEKMKBIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(CCCC1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423875 | |

| Record name | Piperidine, 1-ethyl-2,6-dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38596-99-5 | |

| Record name | Piperidine, 1-ethyl-2,6-dimethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine, 1-ethyl-2,6-dimethyl typically involves the alkylation of piperidine. One common method is the reductive amination of 2,6-dimethylpiperidine with ethylamine. This reaction is usually catalyzed by hydrogenation over a palladium or rhodium catalyst .

Industrial Production Methods: Industrial production of piperidine derivatives often employs multi-component reactions. For instance, the pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates under reflux conditions in ethanol can yield substituted piperidines . These methods are favored for their efficiency, high yields, and environmentally friendly conditions.

Analyse Chemischer Reaktionen

Types of Reactions: Piperidine, 1-ethyl-2,6-dimethyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form N-oxides.

Reduction: Reduction reactions can convert it to secondary or tertiary amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or rhodium catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used.

Major Products:

Oxidation: N-oxides.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

Piperidine, 1-ethyl-2,6-dimethyl has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: It is used in the production of rubber, dyes, and corrosion inhibitors.

Wirkmechanismus

The mechanism of action of Piperidine, 1-ethyl-2,6-dimethyl involves its interaction with molecular targets such as enzymes and receptors. For instance, piperidine derivatives can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of Alzheimer’s disease .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Piperidine Derivatives

Structural Analogues and Substituent Effects

Piperidine derivatives vary in substituent type, position, and chain length, leading to distinct chemical and biological profiles. Below is a comparative analysis of key analogues:

Key Observations :

- Substituent Position: The 2,6-dimethyl configuration is common in bioactive piperidines, as seen in AChE inhibitors like cis-2,6-dimethylpiperidine sulfonamides .

- Chain Length : Compared to 1-hexyl derivatives, the ethyl group in 1-ethyl-2,6-dimethylpiperidine may reduce lipophilicity, favoring better aqueous solubility .

- Electronic Effects : Chlorine atoms in sulfonamide derivatives enhance AChE inhibition by increasing electronegativity, whereas methyl groups in 1-ethyl-2,6-dimethylpiperidine may act as steric hindrances .

Physicochemical Properties

- Lipophilicity : The ethyl group at position 1 increases logP compared to unsubstituted piperidine, but less so than longer-chain derivatives (e.g., 1-hexyl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.